molecular formula C4H10N2O2 B1214611 N-Nitrodiethylamine CAS No. 7119-92-8

N-Nitrodiethylamine

Cat. No.: B1214611
CAS No.: 7119-92-8
M. Wt: 118.13 g/mol
InChI Key: QAXAHXNXXIWQIZ-UHFFFAOYSA-N
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Description

N-Nitrodiethylamine is an organic compound belonging to the class of nitramines It is characterized by the presence of a nitro group (-NO2) attached to a diethylamine moiety

Scientific Research Applications

N-Nitrodiethylamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nitramines and related compounds.

    Biology: Studies on the biological effects of nitramines often use this compound as a model compound.

    Medicine: Research into the potential therapeutic applications of nitramines includes investigations involving this compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrodiethylamine can be synthesized through the nitration of diethylamine. The reaction typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the product. The general reaction is as follows: [ \text{C}4\text{H}{11}\text{N} + \text{HNO}_3 \rightarrow \text{C}4\text{H}{10}\text{NNO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions, such as the use of reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Products may include nitroso compounds and other oxidized derivatives.

    Reduction: The primary product is diethylamine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted amines.

Mechanism of Action

The mechanism of action of N-Nitrodiethylamine involves its metabolic activation to reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutagenic and carcinogenic effects. The metabolic activation typically involves cytochrome P450 enzymes, which hydroxylate the nitro group, forming reactive species capable of alkylating DNA.

Comparison with Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodibutylamine

Comparison: N-Nitrodiethylamine is unique due to its specific nitro group, which imparts distinct chemical reactivity compared to nitroso compounds. While nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine are known for their carcinogenic properties, this compound’s nitro group allows for different types of chemical transformations, making it valuable in synthetic chemistry.

Properties

IUPAC Name

N,N-diethylnitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3-5(4-2)6(7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXAHXNXXIWQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221389
Record name N-Nitrodiethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID50221389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7119-92-8
Record name N-Ethyl-N-nitroethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7119-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrodiethylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrodiethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36184
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Record name N-Nitrodiethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID50221389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITRODIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7TJ0C6RJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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